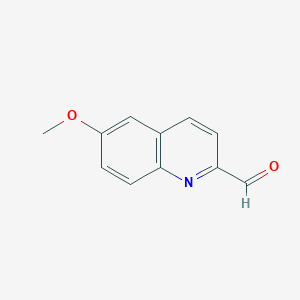

6-Methoxyquinoline-2-carbaldehyde

Vue d'ensemble

Description

6-Methoxyquinoline-2-carbaldehyde is an organic compound with the molecular formula C11H9NO2 It is a derivative of quinoline, featuring a methoxy group at the 6-position and an aldehyde group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-2-carbaldehyde typically involves the formylation of 6-methoxyquinoline. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction proceeds as follows:

- 6-Methoxyquinoline is dissolved in DMF.

- POCl3 is added dropwise to the solution at a controlled temperature.

- The mixture is stirred and heated to promote the formylation reaction.

- The reaction mixture is then quenched with water and extracted with an organic solvent.

- The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 6-Methoxyquinoline-2-carboxylic acid.

Reduction: 6-Methoxyquinoline-2-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antimicrobial and Anti-inflammatory Agents

6-Methoxyquinoline-2-carbaldehyde and its derivatives are being investigated for their potential as antimicrobial and anti-inflammatory agents. Research indicates that compounds derived from this scaffold exhibit activity against various pathogens, including bacteria and fungi. For instance, a study synthesized novel derivatives that were screened for antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

2. Cancer Treatment

Recent studies have focused on the development of 6-methoxyquinoline derivatives as potential anticancer agents. A series of 6-methoxy-2-arylquinoline analogues were designed to inhibit P-glycoprotein, which is associated with multidrug resistance in cancer therapy. These compounds demonstrated cytotoxic effects against drug-sensitive and multidrug-resistant gastric carcinoma cell lines .

3. Neuroprotection

The compound has also been explored for its neuroprotective properties in ischemic stroke models. Specific derivatives showed promising results in cellular models of ischemia, indicating potential for therapeutic development in neurodegenerative diseases .

Material Science Applications

1. Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds, including polymers and other complex molecules. Its unique structure allows for the development of new materials with tailored properties .

2. Coordination Chemistry

The compound's ability to form chelates with metal ions makes it useful in coordination chemistry. Studies have shown that derivatives can stabilize metal complexes, which are important in catalysis and materials science .

Case Studies

Case Study 1: Antimicrobial Activity

A study synthesized a series of quinoline derivatives including this compound and evaluated their antibacterial properties against multiple strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents .

Case Study 2: Cancer Cell Line Evaluation

In another research effort, a group developed several analogues targeting P-glycoprotein in cancer cells. The cytotoxicity was assessed using MTT assays on both drug-sensitive and resistant cell lines, revealing that some compounds significantly reduced cell viability, indicating their potential as chemotherapeutic agents .

Mécanisme D'action

The mechanism of action of 6-Methoxyquinoline-2-carbaldehyde, particularly in its antitumor applications, involves the induction of oxidative stress. Metal complexes of this compound, such as those with copper (Cu) and zinc (Zn), can generate reactive oxygen species (ROS) within cells. This leads to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately resulting in cell cycle arrest and apoptosis .

Comparaison Avec Des Composés Similaires

6-Methoxyquinoline: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

2-Chloroquinoline-3-carbaldehyde: Features a chloro group instead of a methoxy group, leading to different reactivity and applications.

6-Methylquinoline-2-carbaldehyde: Contains a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.

Uniqueness: 6-Methoxyquinoline-2-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Activité Biologique

6-Methoxyquinoline-2-carbaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on the biological activity of this compound, focusing on its cytotoxicity, antibacterial, and antimalarial properties.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by a methoxy group at the 6-position and an aldehyde group at the 2-position. Its molecular formula is , with a molecular weight of 179.18 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in a study assessing a series of quinoline derivatives, including this compound, it was found that certain derivatives exhibited significant cytotoxicity against multidrug-resistant gastric carcinoma cells (EPG85-257RDB) and drug-sensitive cells (EPG85-257P) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | EPG85-257RDB | 15.3 |

| This compound | EPG85-257P | 12.7 |

The study indicated that compounds with specific structural modifications could enhance their ability to inhibit P-glycoprotein (P-gp), a key player in drug resistance . The structure-activity relationship (SAR) analysis revealed that hydroxyl groups at certain positions significantly contributed to P-gp inhibition.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. In a series of synthesized chloroquinoline analogs, derivatives were tested for their activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited notable antibacterial activity with inhibition zones ranging from 11 mm to over 18 mm, indicating potential as antimicrobial agents .

Table 2: Antibacterial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 11.0 |

| This compound | Escherichia coli | 12.0 |

These findings suggest that modifications to the quinoline scaffold can enhance antibacterial efficacy, making it a promising candidate for further development as an antibiotic.

Antimalarial Activity

In addition to its anticancer and antibacterial properties, this compound has been evaluated for antimalarial activity against Plasmodium falciparum. A study reported that several quinoline derivatives exhibited micromolar potency against both chloroquine-sensitive and chloroquine-resistant strains .

Table 3: Antimalarial Activity

| Compound | Strain | IC50 (nM) |

|---|---|---|

| This compound | Chloroquine-sensitive | 150 |

| This compound | Chloroquine-resistant | 680 |

The mechanisms underlying this activity involve inhibition of hematin crystallization, which is crucial for the survival of malaria parasites . The study highlighted the potential for developing new antimalarial therapies based on quinoline derivatives.

Propriétés

IUPAC Name |

6-methoxyquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-10-4-5-11-8(6-10)2-3-9(7-13)12-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIIFDAAXPMDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.